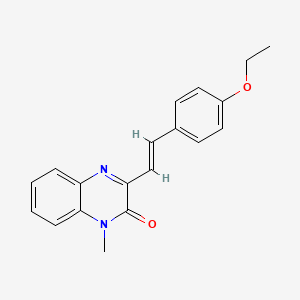

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one

描述

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one is a compound that belongs to the quinoxaline family, which has garnered attention due to its diverse biological activities. These derivatives are known for their potential as therapeutic agents, particularly in oncology and other medical fields. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate precursors under controlled conditions. For instance, one method involves the thermal decomposition of pyrrole-2,3-dione derivatives to form reactive intermediates that subsequently react with ethoxy-substituted styryl groups. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the structural integrity and purity of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.1 to 9.8 µM, which is comparable to established chemotherapeutic agents like sorafenib .

Mechanism of Action:

The compound's anticancer effects are attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically, it has been shown to inhibit VEGFR-2 (vascular endothelial growth factor receptor 2), a critical target in cancer therapy due to its role in angiogenesis . The inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through upregulation of pro-apoptotic markers such as caspase-3 and BAX, while downregulating anti-apoptotic proteins like Bcl-2 .

Other Biological Activities

In addition to its anticancer properties, quinoxaline derivatives exhibit a range of other biological activities:

- Antimicrobial Activity: Quinoxaline derivatives have shown promising results against various microbial strains, indicating potential applications in treating infections .

- Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Antiviral Activity: Certain quinoxaline derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of ethoxy groups and variations in the quinoxaline core contribute to its potency. Studies indicate that substitutions at specific positions on the quinoxaline ring enhance both cytotoxicity and selectivity towards cancer cells .

Data Summary

| Biological Activity | Observations | IC50 Values (µM) |

|---|---|---|

| Anticancer (HepG2) | Significant cytotoxicity | 2.1 - 9.8 |

| Anticancer (MCF-7) | Comparable to sorafenib | 3.4 - 2.2 |

| VEGFR-2 Inhibition | Strong inhibitory effect | 2.9 - 5.4 |

| Antimicrobial | Effective against various microbial strains | Not specified |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Not specified |

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a study evaluating various quinoxaline derivatives, this compound was found to induce apoptosis in HepG2 cells significantly more than control groups. The study utilized flow cytometry for cell cycle analysis and Western blotting for apoptosis-related protein expression analysis .

Case Study 2: VEGFR-2 Inhibition

Another research focused on the compound's ability to inhibit VEGFR-2 activity in vitro. Results indicated that treatment with this compound led to a marked decrease in endothelial cell proliferation and migration, critical processes in tumor angiogenesis .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Quinoxaline derivatives, including (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one, have been studied for their antimicrobial properties. Research indicates that modifications to the quinoxaline structure can enhance antibacterial and antifungal activities. For instance, compounds with similar structures have shown significant inhibition against pathogens like Mycobacterium smegmatis and Candida albicans .

Antihypoxic Effects

Studies have indicated that quinoxaline derivatives may exhibit antihypoxic effects, which are beneficial in treating conditions related to oxygen deprivation. A related compound demonstrated significant efficacy in vivo, suggesting potential therapeutic applications in hypoxia-related disorders .

Cancer Research

Quinoxaline derivatives are being investigated for their anticancer properties. The structural modifications, such as the introduction of ethoxy groups, may influence the bioactivity and selectivity of these compounds against cancer cells. Preliminary findings suggest that certain quinoxaline derivatives can induce apoptosis in cancer cell lines .

Organic Synthesis

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including visible-light-induced reactions which provide an environmentally friendly approach to synthesizing complex organic molecules . The compound's ability to undergo further reactions makes it a versatile intermediate in organic synthesis.

Photochemical Reactions

Recent studies have highlighted the use of photochemical methods to functionalize quinoxaline derivatives. These methods allow for the selective introduction of substituents under mild conditions, enhancing the compound's utility in synthetic chemistry .

Materials Science

Fluorescent Properties

Quinoxaline derivatives have been explored for their fluorescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of ethoxy groups can enhance the photophysical properties of these compounds, potentially leading to improved performance in electronic applications .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various quinoxaline derivatives against common pathogens. The results indicated that certain structural modifications significantly enhanced activity, suggesting a pathway for developing new antimicrobial agents .

- Synthesis and Characterization : A research project focused on synthesizing this compound using a novel photochemical method. The study detailed the reaction conditions and characterized the product using NMR and mass spectrometry, confirming its structure and purity .

- Fluorescent Properties Investigation : An investigation into the photophysical properties of quinoxaline derivatives revealed that the ethoxy substitution improved fluorescence quantum yields, making them promising candidates for optoelectronic applications .

化学反应分析

Core Synthetic Pathway

The quinoxalin-2(1H)-one scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with α-keto esters or pyruvate derivatives . For example:

-

Quinoxalinone formation :

-

Styryl group introduction :

Quinoxalinone Core

-

Nucleophilic substitution :

The lactam carbonyl at position 2 can undergo thiolation when treated with P₂S₅ in pyridine, forming 3-methylquinoxaline-2-thiol derivatives . -

Alkylation/acylation :

The potassium salt of the quinoxalinone (generated via KOH/EtOH) reacts with alkyl halides or acyl chlorides in dry DMF to form C- or N-substituted derivatives .

Styryl Moiety

-

Hydrogenation :

The E-configured styryl double bond can be selectively hydrogenated using H₂/Pd-C in ethanol to yield 3-(4-ethoxybenzyl)-1-methylquinoxalin-2(1H)-one . -

Electrophilic aromatic substitution (EAS) :

The 4-ethoxyphenyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the ethoxy group, enabling nitration or sulfonation .

Ethoxy Substituent

-

Demethylation :

Treatment with BBr₃ in CH₂Cl₂ cleaves the ethoxy group to a hydroxyl, forming (E)-3-(4-hydroxystyryl)-1-methylquinoxalin-2(1H)-one .

Spectroscopic Characterization

Key spectral data for analogous compounds are summarized below:

| Feature | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Quinoxalinone C=O | 1680–1700 | – | 162–165 (C=O) |

| Styryl C=C | 1590–1610 | 6.5–7.5 (2 d, J = 16 Hz, CH=CH) | 115–125 (CH=CH) |

| N-CH₃ | 2850–2950 (C-H) | 3.3–3.5 (s, 3H) | 28–30 (N-CH₃) |

| OCH₂CH₃ | 1250 (C-O) | 1.35 (t, J = 7 Hz, CH₃), 4.0 (q, J = 7 Hz, OCH₂) | 15 (CH₃), 63–65 (OCH₂) |

Reaction with Amines

-

Schiff base formation :

The aldehyde intermediate (prior to styryl group introduction) reacts with aromatic amines in ethanol to form imine derivatives (e.g., 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines) .

Oxidation Reactions

-

Styryl bond oxidation :

Ozonolysis of the styryl group in CH₂Cl₂/MeOH yields 4-ethoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one-3-carboxylic acid .

Thermodynamic and Kinetic Considerations

-

Nucleophilic addition :

DFT studies on similar quinoxalines show that substituents at position 3 (e.g., methyl or styryl) influence energy barriers for nucleophilic attack. For example, electron-donating groups reduce activation energy at position 6 .

Stability and Degradation

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one and its derivatives?

Q. How is the antibacterial activity of quinoxalin-2(1H)-one derivatives evaluated in vitro?

Methodological Answer: Antibacterial assays are conducted using:

- Broth microdilution : To determine minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Reference standards : Ofloxacin (for bacteria) and Amphotericin B (for fungi) are used as positive controls .

- Multi-drug resistance (MDR) testing : Derivatives are screened against MDR bacterial strains (e.g., methicillin-resistant S. aureus) to assess efficacy .

Table 2: Antibacterial Activity of Selected Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Strains | Reference |

|---|---|---|---|---|

| 6e (ALR2 inhibitor) | 0.032 | N/A | E. coli, S. aureus | |

| Derivative 4a | 0.97 | 1.94 | MDR P. aeruginosa | |

| Ofloxacin (Control) | 15.62 | 18.74 | S. aureus |

Advanced Research Questions

Q. What methodologies enable C3-H trifluoroalkylation of quinoxalin-2(1H)-ones under mild conditions?

Methodological Answer: Recent advances focus on radical-mediated strategies:

- Visible-light photocatalysis : Using CF3SO2Na with 4CzIPN catalyst under air, enabling room-temperature trifluoroalkylation .

- Persulfate activation : (NH4)2S2O8 promotes trifluoromethylation without light, achieving yields up to 90% .

- Mechanistic insight : These methods rely on single-electron transfer (SET) to generate CF3 radicals, which attack the electron-deficient C3 position .

Table 3: Trifluoroalkylation Reaction Optimization

| Catalyst/Reagent | Conditions | Substrate Scope | Yield Range | Reference |

|---|---|---|---|---|

| 4CzIPN, CF3SO2Na | Visible light, RT, air | Electron-rich/-poor aryl | 55-85% | |

| (NH4)2S2O8, CF3SO2Na | 50°C, DMSO/H2O | Broad substituent tolerance | 70-90% |

Q. How can heterogeneous catalysis be applied to direct C–H functionalization of quinoxalin-2(1H)-ones?

Methodological Answer: Heterogeneous catalysis avoids metal contamination and enhances recyclability:

- Photocatalytic systems : TiO2 or graphitic carbon nitride (g-C3N4) under UV/visible light for C3-alkylation .

- Mechanochemical approaches : Ball milling with solid catalysts (e.g., zeolites) to functionalize C3-H bonds .

- Multi-component reactions : Combining quinoxalinones, alkenes, and CF3SO2Na in one pot via tandem radical pathways .

Q. What strategies are effective in designing quinoxalin-2(1H)-one derivatives as aldose reductase inhibitors?

Methodological Answer: Key design principles include:

- Structural hybridization : Introducing phenolic or p-hydroxystyryl groups to enhance antioxidant activity and enzyme inhibition .

- Enzyme assays : Measuring IC50 values against recombinant aldose reductase (ALR2) using DL-glyceraldehyde as substrate .

- Molecular docking : Validating binding interactions with ALR2's active site (e.g., hydrogen bonding with Tyr48 and His110) .

Table 4: ALR2 Inhibitory Activity of Selected Derivatives

| Compound | IC50 (µM) | Key Structural Feature | Reference |

|---|---|---|---|

| 6e | 0.032 | 2,4-Dihydroxyphenyl group | |

| 8d | 0.045 | C3 p-hydroxystyryl chain | |

| Epalrestat (Control) | 0.072 | Carboxylic acid moiety |

Q. How are crystal structures of quinoxalin-2(1H)-one derivatives characterized?

Methodological Answer: X-ray crystallography is the gold standard:

属性

IUPAC Name |

3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-23-15-11-8-14(9-12-15)10-13-17-19(22)21(2)18-7-5-4-6-16(18)20-17/h4-13H,3H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBIMBPDBREXDE-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。